![molecular formula C54H45NO2S B14162082 (Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate CAS No. 3403-34-7](/img/structure/B14162082.png)
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate is a complex organic compound with the molecular formula C54H45NO2S and a molecular weight of 772.023 . This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of triphenylmethyl derivatives, followed by their reaction with appropriate reagents to introduce the amino and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethyl (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate: Contains similar functional groups but differs in the arrangement of atoms.
Diphenylmethyl (2S)-2-[(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanamido]propanoate: Another related compound with additional amide functionality.
Uniqueness
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
3403-34-7 |
|---|---|
Molecular Formula |
C54H45NO2S |
Molecular Weight |
772.0 g/mol |
IUPAC Name |
benzhydryl 2-(tritylamino)-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C54H45NO2S/c56-52(57-51(42-25-9-1-10-26-42)43-27-11-2-12-28-43)50(55-53(44-29-13-3-14-30-44,45-31-15-4-16-32-45)46-33-17-5-18-34-46)41-58-54(47-35-19-6-20-36-47,48-37-21-7-22-38-48)49-39-23-8-24-40-49/h1-40,50-51,55H,41H2 |
InChI Key |
KNGMYYZYENZVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


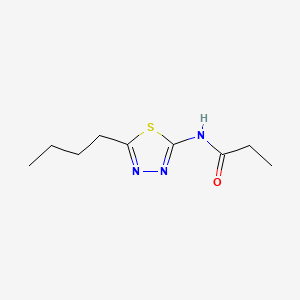
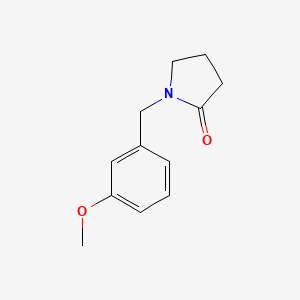
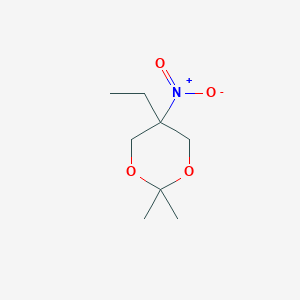
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
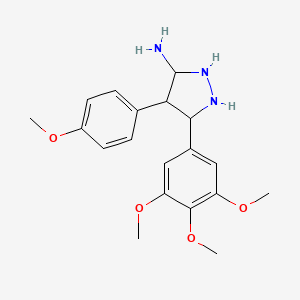
![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
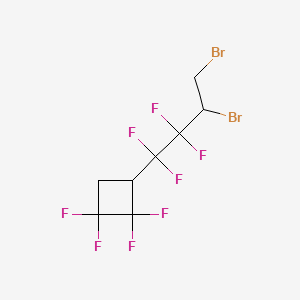
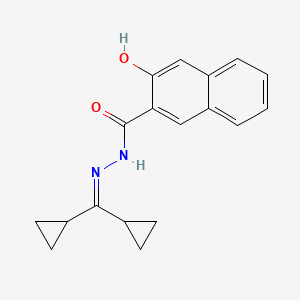
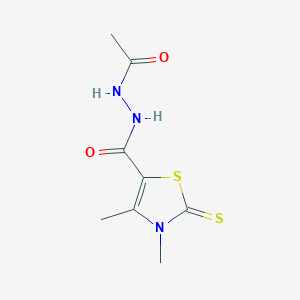
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
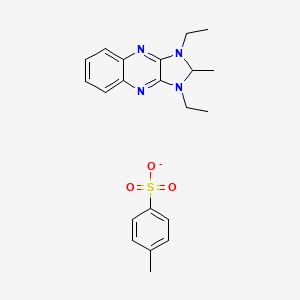
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
